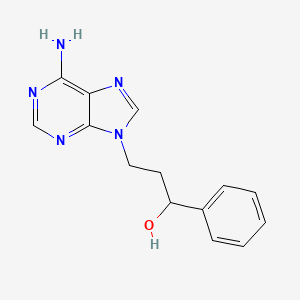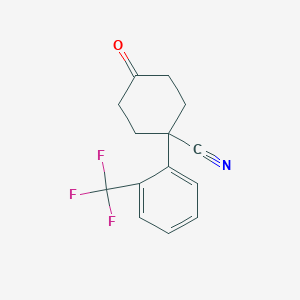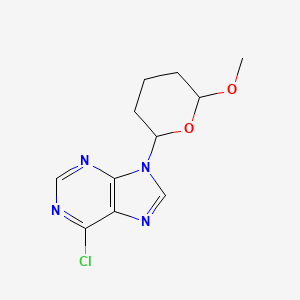
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is an organic compound that belongs to the class of 6-aminopurines These compounds are characterized by a purine base with an amino group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol typically involves the reaction of adenine with alkylating agents under basic conditions. One common method involves suspending adenine in anhydrous dimethylformamide (DMF) and adding sodium hydride. The mixture is stirred at 100°C, followed by the addition of 1-bromo-3-diazo-propan-2-one. The reaction mixture is then cooled, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in nucleotide metabolism, leading to antiproliferative effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: Another 6-aminopurine derivative with a different side chain.
Sinefungin: A purine nucleoside analog with similar structural features.
Uniqueness
3-(6-Amino-9h-purin-9-yl)-1-phenylpropan-1-ol is unique due to its specific phenylpropanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
7278-48-0 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-(6-aminopurin-9-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H15N5O/c15-13-12-14(17-8-16-13)19(9-18-12)7-6-11(20)10-4-2-1-3-5-10/h1-5,8-9,11,20H,6-7H2,(H2,15,16,17) |
Clave InChI |
FVCJYAJTKJRCIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C=NC3=C(N=CN=C32)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)











